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Compound of Interest

Compound Name: Methylophiopogonone B

Cat. No.: B1260356

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Methylophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus. The
information presented herein is essential for the identification, characterization, and further
development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Methylophiopogonone B is a C-methylated homoisoflavanone. Its chemical structure is
presented below:

Molecular Formula: C19H1806
Molecular Weight: 342.34 g/mol

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for Methylophiopogonone B. This data is crucial for confirming the
identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: *H-NMR Spectroscopic Data for Methylophiopogonone B (400 MHz, CDCls)

. . Coupling
Chemical Shift Lo . . .
Multiplicity Constant (J in Integration Assignment
(6) (ppm)
Hz)
13.52 S - 1H 5-OH
7.15 d 8.8 2H H-2', H-6'
6.82 d 8.8 2H H-3', H-5'
6.05 brs - 1H 7-OH
4.25 m - 2H H-2
3.78 S - 3H 4'-OCHs
3.10 m - 1H H-3
2.50 m - 2H H-9
2.08 S - 3H 6-CHs
2.06 S - 3H 8-CHs

Table 2: 13C-NMR Spectroscopic Data for Methylophiopogonone B (100 MHz, CDCls)
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Chemical Shift (8) (ppm) Carbon Assignment
202.5 C-4
162.8 C-7
162.2 C-5
158.5 C-8a
158.0 C-4'
130.8 C-1
130.0 Cc-2', C-6'
113.8 C-3, C-%
105.2 C-6
103.8 C-4a
101.5 C-8

69.8 C-2

55.2 4'-OCHs
45.5 C-3

315 C-9

7.8 8-CHs
7.2 6-CHs

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

Table 3: Mass Spectrometry Data for Methylophiopogonone B
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Technique lonization Mode Observed m/z Interpretation

ESI-MS Negative 341.0 [M-H]~

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of a compound related to Methylophiopogonone B shows a characteristic
absorption band for a hydroxyl group at 3406 cm~1. Specific IR data for
Methylophiopogonone B is not readily available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on standard methodologies for the analysis of
homoisoflavonoids.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Methylophiopogonone B
in 0.5-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz (for *H) or 100 MHz (for 3C) NMR spectrometer.
» 'H-NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence.

o Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-15
ppm).

o The number of scans can vary depending on the sample concentration, but 16 to 64 scans
are typical.

e 13C-NMR Acquisition:
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o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range (e.g., 0-220 ppm).

o A higher number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak (CDCls: dH 7.26 ppm; 6C 77.16 ppm).

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of Methylophiopogonone B (approximately
10-100 pg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source.

Analysis:

o Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography (LC).

o Acquire the mass spectrum in negative ion mode.
o Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M-

H]).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.
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o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

[e]

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o

Place the sample in the beam path and record the sample spectrum.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o

The spectrum is usually recorded in the range of 4000-400 cm™1.

o Data Analysis: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum. Analyze the spectrum for characteristic
absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a natural product like Methylophiopogonone B.
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Caption: General workflow for the isolation and spectroscopic characterization of
Methylophiopogonone B.

 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of
Methylophiopogonone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1260356#spectroscopic-data-nmr-ir-ms-of-
methylophiopogonone-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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